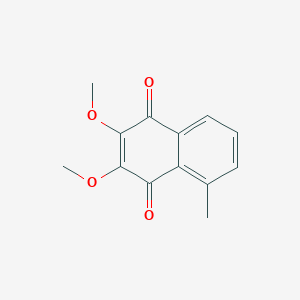
2,3-Dimethoxy-5-methylnaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethoxy-5-methylnaphthalene-1,4-dione is a naphthoquinone derivative characterized by the presence of two methoxy groups at positions 2 and 3, and a methyl group at position 5 on the naphthalene ring. This compound is known for its redox-cycling properties, which can induce the formation of intracellular superoxide anions. Depending on the concentration, it can lead to cell proliferation, apoptosis, or necrosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-5-methylnaphthalene-1,4-dione typically involves the methoxylation of naphthoquinone derivatives. One common method includes the reaction of 2,3-dimethoxynaphthalene with a methylating agent under controlled conditions to introduce the methyl group at the 5-position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale methoxylation and methylation reactions, ensuring high yield and purity through optimized reaction conditions and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethoxy-5-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
2,3-Dimethoxy-5-methylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a redox-cycling agent to study electron transfer processes.
Biology: Investigated for its role in inducing reactive oxygen species (ROS) and studying cell toxicity, apoptosis, and necrosis.
Medicine: Explored for its potential anticancer properties due to its ability to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 2,3-Dimethoxy-5-methylnaphthalene-1,4-dione involves its redox-cycling ability, which leads to the generation of superoxide anions. These reactive oxygen species can cause oxidative stress, leading to cell damage, apoptosis, or necrosis. The compound targets cellular components, disrupting normal cellular functions and inducing cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Naphthoquinone: The parent compound of 2,3-Dimethoxy-5-methylnaphthalene-1,4-dione, known for its redox properties.
2,3-Dimethoxynaphthalene-1,4-dione: Lacks the methyl group at the 5-position but shares similar redox-cycling properties.
5-Hydroxy-2-methylnaphthalene-1,4-dione: Another naphthoquinone derivative with hydroxyl and methyl groups, known for its bioactive properties
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct redox-cycling properties and biological activities. Its ability to induce varying cellular responses based on concentration makes it a valuable compound for research in oxidative stress and cell death mechanisms .
Eigenschaften
CAS-Nummer |
102632-07-5 |
|---|---|
Molekularformel |
C13H12O4 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
2,3-dimethoxy-5-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H12O4/c1-7-5-4-6-8-9(7)11(15)13(17-3)12(16-2)10(8)14/h4-6H,1-3H3 |
InChI-Schlüssel |
BGIBLSNQORNFEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(C2=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



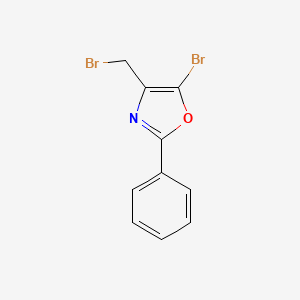
![3-(5-Bromo-3-chlorothiophen-2-yl)-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14079567.png)
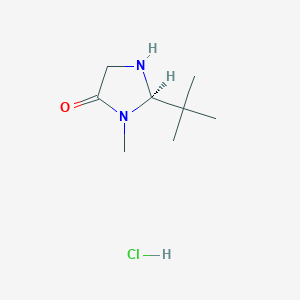
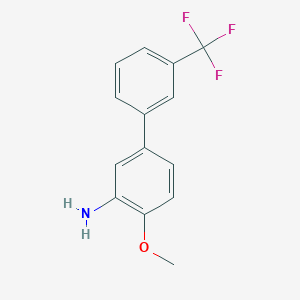

![4-[(4-Bromophenyl)methylene]-2-(4-chlorophenyl)-5(4H)-oxazolone](/img/structure/B14079596.png)
![1-(4-Butoxy-3-methoxyphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079602.png)
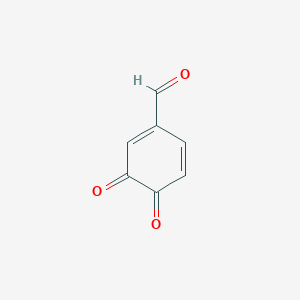

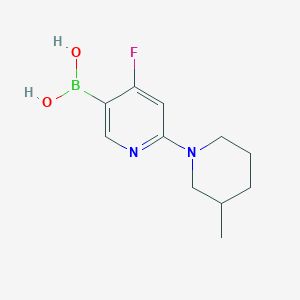
![[(4-Fluoro-phenyl)-hydrazono]-acetaldehyde](/img/structure/B14079617.png)
![Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B14079624.png)

